Product packaging for Alternariol, methyl ether-13C15(Cat. No.:)

Alternariol, methyl ether-13C15

Cat. No.: B12384377
M. Wt: 287.14 g/mol
InChI Key: LCSDQFNUYFTXMT-ZXHBNDFJSA-N
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Description

Contextualization of Alternariol (B1665735) Methyl Ether and its Significance in Research

Alternariol methyl ether (AME) is a secondary metabolite produced by several species of the Alternaria fungus, which are common contaminants of a wide range of agricultural commodities, including cereals, fruits, and vegetables. plos.orgmdpi.com Due to its widespread presence in the food chain, AME, along with its precursor alternariol (AOH), has been the subject of extensive research to understand its biological effects. plos.org Studies have shown that AME can exhibit various biological activities, and its presence in food and feed is a topic of concern for food safety and public health. plos.orgnih.govresearchgate.net Research into AME is significant for assessing potential risks to human and animal health and for developing strategies to mitigate its presence in the food supply. mdpi.com

Specificity of ¹³C-Labeled Alternariol, Methyl Ether for Advanced Studies

The use of ¹³C-labeled alternariol, methyl ether, specifically Alternariol, methyl ether-¹³C₁₅, offers distinct advantages for advanced research. The incorporation of fifteen ¹³C atoms into the molecule results in a significant mass shift compared to the native compound. This large mass difference is highly beneficial in mass spectrometry-based analyses as it prevents signal overlap between the labeled standard and the naturally occurring isotopic signals of the analyte. semanticscholar.org This clear separation of signals enhances the accuracy and sensitivity of quantification.

Furthermore, the use of a uniformly labeled internal standard like Alternariol, methyl ether-¹³C₁₅, where all carbon atoms are replaced with ¹³C, ensures that the labeled and unlabeled compounds co-elute in chromatographic separations. semanticscholar.org This co-elution is crucial for effectively compensating for matrix effects, which are a common source of error in the analysis of complex samples like food and biological tissues. semanticscholar.org The biosynthesis of [¹³C₁₅]AME has been achieved by culturing Alternaria species on a medium containing [¹³C₆]glucose and sodium [¹³C₂]acetate as the sole carbon sources. researchgate.netnih.gov This biosynthetic approach, although sometimes yielding low quantities, produces a highly pure isotopic standard. tum.de

Overview of Research Domains Utilizing Alternariol, Methyl Ether-¹³C₁₅

The primary application of Alternariol, methyl ether-¹³C₁₅ is as an internal standard in stable isotope dilution assays (SIDA) for the quantitative analysis of AME in various matrices. researchgate.netnih.gov This is particularly important in the field of food safety and toxicology, where accurate determination of mycotoxin levels in food and feed is crucial for risk assessment. nih.govnih.gov

Key research domains include:

Food Contamination Analysis: Researchers use SIDA with ¹³C-labeled AME to accurately measure the concentration of native AME in a wide variety of food products, including cereals, fruit juices, and vegetable products. researchgate.netnih.govtum.de This data is essential for monitoring food quality and ensuring compliance with regulatory limits.

Mycotoxin Research: In-depth studies on the occurrence, formation, and degradation of Alternaria toxins in different food matrices are facilitated by the precise quantification enabled by ¹³C-labeled standards. researchgate.netnih.gov

Metabolism and Toxicokinetic Studies: While direct studies using Alternariol, methyl ether-¹³C₁₅ for metabolic tracking are less common in the provided search results, the use of labeled compounds is a well-established technique for such investigations. diagnosticsworldnews.comnih.gov The accurate quantification provided by ¹³C-labeled AME is fundamental for in vitro and in vivo studies aimed at understanding the absorption, distribution, metabolism, and excretion (ADME) of this mycotoxin. diagnosticsworldnews.comresearchgate.netcabidigitallibrary.org For instance, deuterated AME has been used to study its oxidative metabolism. nih.gov

Research Findings on the Application of Labeled Alternariol Methyl Ether

ApplicationLabeled Compound UsedAnalytical TechniqueKey FindingsReference
Food Analysis[¹³C₁₅]AMELC-MS/MSDeveloped a stable isotope dilution assay for the quantification of AME and other Alternaria toxins in food. Limits of detection were as low as 0.09 µg/kg. researchgate.netnih.gov
Beverage Analysis[²H₄]-AMELC-MS/MSDeveloped a stable isotope dilution assay for AME in beverages, achieving a low limit of detection (0.01 µg/kg). Found higher levels in wine and vegetable juices compared to fruit juices. researchgate.net
Biosynthesis of Labeled Toxins[¹³C₆]glucose and [¹³C₂]acetateHPLCSuccessfully biosynthesized [¹³C₁₅]AME with high isotopic purity for use as an internal standard. researchgate.nettum.de
Method Validation in Food¹³C-labeled ISTDsLC-ID-MS/MSThe use of isotopically labeled internal standards was shown to be critically important for the accurate analysis of Alternaria toxins in food samples. semanticscholar.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O5 B12384377 Alternariol, methyl ether-13C15

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O5

Molecular Weight

287.14 g/mol

IUPAC Name

3,7-dihydroxy-9-(113C)methoxy-1-(113C)methylbenzo[c]chromen-6-one

InChI

InChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1

InChI Key

LCSDQFNUYFTXMT-ZXHBNDFJSA-N

Isomeric SMILES

[13CH3][13C]1=[13CH][13C](=[13CH][13C]2=[13C]1[13C]3=[13C]([13C](=[13CH][13C](=[13CH]3)O[13CH3])O)[13C](=O)O2)O

Canonical SMILES

CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O

Origin of Product

United States

Synthesis, Characterization, and Purity Assessment of Alternariol, Methyl Ether 13c15

Strategies for Carbon-13 Isotopic Labeling of Mycotoxins

The introduction of carbon-13 (¹³C) isotopes into the molecular structure of mycotoxins can be achieved through two primary approaches: precursor-based isotopic incorporation methods and total synthesis.

Precursor-Based Isotopic Incorporation Methods

Biosynthetic pathways offer an efficient route for the production of uniformly ¹³C-labeled mycotoxins. In the case of Alternariol (B1665735), methyl ether-13C15, this is accomplished by culturing a producing strain of Alternaria alternata in a specifically formulated medium. This medium is enriched with ¹³C-labeled precursors that are integral to the polyketide biosynthesis pathway of the mycotoxin.

Detailed research has demonstrated the successful biosynthesis of ¹³C-labeled alternariol and its methyl ether by utilizing a modified Czapek-Dox medium. nih.gov This medium contains [¹³C₆]glucose and sodium [¹³C₂]acetate as the primary carbon sources. nih.gov The fungal polyketide synthase (PKS) incorporates these labeled precursors into the growing polyketide chain, which then undergoes cyclization and subsequent enzymatic modifications, including methylation, to yield Alternariol, methyl ether-13C15. nih.govresearchgate.netresearchgate.net The PKS responsible for alternariol biosynthesis, PksJ, is an iterative type I reducing PKS that carries out Claisen-type condensations with malonate units derived from the labeled acetate. nih.govresearchgate.netresearchgate.net

The general biosynthetic pathway is outlined below:

Starter Unit: Acetyl-CoA (derived from [¹³C₂]acetate).

Extender Units: Malonyl-CoA (derived from carboxylation of [¹³C₂]acetate).

Polyketide Chain Assembly: Iterative condensation reactions catalyzed by the PKS.

Cyclization and Aromatization: Formation of the dibenzo-α-pyrone core.

Methylation: O-methylation of the hydroxyl group at position 9, catalyzed by a methyltransferase, to yield Alternariol, methyl ether.

This biosynthetic approach typically results in a high degree of isotopic enrichment across all fifteen carbon atoms of the molecule.

Total Synthesis Approaches for Labeled Compounds

While biosynthetic methods are effective for uniform labeling, total synthesis provides the flexibility to introduce ¹³C labels at specific positions within the molecule. The total synthesis of unlabeled alternariol has been achieved, and these strategies can be adapted for the synthesis of this compound by employing ¹³C-labeled starting materials. nih.govsemanticscholar.org

A key step in the synthesis of the alternariol scaffold is the construction of the biaryl linkage. The palladium-catalyzed Suzuki-type coupling reaction has been successfully utilized for this purpose. nih.govxisdxjxsu.asianih.govnih.govorganic-chemistry.org The synthesis could proceed via the coupling of a suitably functionalized and ¹³C-labeled orcinol-derived boronic acid with a labeled brominated resorcylic aldehyde derivative.

A plausible synthetic route could involve:

Synthesis of ¹³C-labeled precursors: Preparation of ¹³C-labeled orcinol and resorcylic acid derivatives from commercially available ¹³C-labeled starting materials.

Functionalization: Bromination and boronic acid formation of the labeled aromatic precursors.

Suzuki Coupling: Palladium-catalyzed cross-coupling of the two labeled aromatic fragments to form the biaryl core.

Lactonization: Intramolecular cyclization to form the dibenzo-α-pyrone ring system.

Methylation: Selective methylation of the C-9 hydroxyl group to yield the final product, this compound.

This approach allows for precise control over the isotopic labeling pattern, which can be advantageous for certain mechanistic studies.

Analytical Methodologies for Isotopic Purity and Enrichment Determination

Following synthesis, a rigorous analytical workflow is essential to confirm the identity, isotopic enrichment, and chemical purity of this compound. This typically involves a combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatographic techniques.

High-Resolution Mass Spectrometry for Isotopic Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for verifying the successful incorporation of ¹³C isotopes and determining the isotopic distribution of the labeled compound. The analysis provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

For this compound, the expected monoisotopic mass would be shifted by approximately 15.05 Da compared to the unlabeled compound due to the replacement of fifteen ¹²C atoms with ¹³C atoms. HRMS analysis allows for the resolution of the isotopic cluster, providing information on the percentage of molecules that are fully labeled.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for Unlabeled and ¹³C₁₅-Labeled Alternariol, Methyl Ether
CompoundMolecular FormulaMonoisotopic Mass (Da)Calculated m/z [M+H]⁺Isotopic Enrichment (%)
Alternariol, methyl etherC₁₅H₁₂O₅272.0685273.0757-
Alternariol, methyl ether-¹³C₁₅¹³C₁₅H₁₂O₅287.1186288.1259>99%

The isotopic pattern of the ¹³C₁₅-labeled compound will show a significant shift to higher mass-to-charge ratios, with the most abundant peak corresponding to the fully labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Position Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the positions of the ¹³C labels and assessing the degree of isotopic enrichment. Both ¹H and ¹³C NMR spectra provide valuable information.

In the ¹H NMR spectrum of a highly ¹³C-enriched compound, the proton signals will appear as complex multiplets due to ¹H-¹³C coupling, in contrast to the simpler splitting patterns observed for the unlabeled compound.

The ¹³C NMR spectrum is particularly informative. For this compound, the spectrum will show signals for all fifteen carbon atoms with significantly enhanced intensity compared to a spectrum of the unlabeled compound at natural abundance. The chemical shifts will be very similar to the unlabeled compound, but the presence of extensive ¹³C-¹³C coupling will result in complex splitting patterns for each signal, confirming the uniform labeling.

Table 2: Representative ¹³C NMR Chemical Shift Data for Alternariol, Methyl Ether
Carbon PositionChemical Shift (δ, ppm)
C-1101.5
C-2158.8
C-3110.2
C-4165.1
C-4a105.7
C-5139.2
C-6168.9
C-6a117.8
C-798.9
C-8157.5
C-9161.8
C-10101.2
C-10a102.3
C-11 (CH₃)25.1
C-12 (OCH₃)55.8

*Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. For the ¹³C₁₅-labeled compound, each signal would exhibit complex splitting due to ¹³C-¹³C coupling.

Chromatographic Purity Assessment (e.g., HPLC-UV/DAD)

High-Performance Liquid Chromatography (HPLC) coupled with a UV/Diode-Array Detector (DAD) is a standard method for assessing the chemical purity of the synthesized this compound. This technique separates the target compound from any unlabeled starting materials, reaction byproducts, or other impurities.

The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all detected peaks in the chromatogram. A high-purity standard is essential for its use in quantitative applications. The DAD provides spectral information across a range of wavelengths, which can be used to confirm the identity of the peak by comparing its UV spectrum to that of a known reference standard.

Table 3: Representative HPLC-UV/DAD Purity Assessment of Alternariol, Methyl Ether-¹³C₁₅
ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile (B52724):Water gradient
Flow Rate1.0 mL/min
Detection Wavelength258 nm
Retention Time~ 12.5 min
Purity (by area %)≥ 98%

Handling and Storage Protocols for Isotope-Labeled Standards

The accuracy and reliability of analytical measurements using stable isotope dilution assays depend heavily on the integrity and purity of the isotope-labeled internal standards. Proper handling and storage of "this compound" are crucial to prevent degradation, contamination, and concentration changes, thereby ensuring the validity of experimental results. This section outlines the recommended protocols for the handling and storage of this and similar isotope-labeled mycotoxin standards.

Stable isotope-labeled standards, such as those labeled with Carbon-13 (¹³C), are chemically robust and share the same physicochemical properties as their native counterparts. sigmaaldrich.comsigmaaldrich.com This makes them ideal internal standards as they behave identically during sample preparation, cleanup, and chromatography. sigmaaldrich.com However, like all analytical standards, their stability is contingent upon appropriate storage conditions.

Storage Conditions

To maintain the chemical stability and concentration accuracy of "this compound," specific storage conditions must be met. These conditions are designed to minimize degradation from factors such as temperature, light, and evaporation. The general guidelines for storing isotope-labeled mycotoxin standards are summarized in the table below.

For long-term storage, it is recommended to keep the standard solutions at or below -18°C. fda.govfda.gov Studies on similar mycotoxins have demonstrated stability for extended periods at these temperatures. For instance, some Alternaria toxins stored in methanol at -20°C showed high recoveries after six months. tum.de However, it is crucial to consult the Certificate of Analysis (CoA) provided by the manufacturer for specific recommendations, as conditions may vary. fda.govmedchemexpress.com Upon receipt, the standard should be brought to room temperature before use. fda.govfda.gov

Solutions are typically prepared in organic solvents like acetonitrile or acetonitrile-water mixtures. sigmaaldrich.comfda.gov The choice of container is also critical; standards should be stored in amber glass vials to protect them from light, which can cause photodegradation. fda.govfda.govalfa-chemistry.com To prevent changes in concentration due to solvent evaporation, especially with volatile solvents, sealed containers such as vials with PTFE-lined caps or crimp seals are essential. alfa-chemistry.comsigmaaldrich.com The container size should be appropriate for the volume of the standard to minimize the headspace, further reducing potential evaporative loss. sigmaaldrich.com

ParameterRecommendationRationaleReferences
Temperature≤ -18°C or -20°C for long-term storage. Refrigeration (2-8°C) for short-term use.Minimizes chemical degradation and slows evaporation of solvents. fda.govfda.govresearchgate.net
Container TypeAmber glass vials with PTFE-lined, sealed caps (e.g., screw-caps or crimp seals).Protects from light-induced degradation and prevents solvent evaporation and contamination. fda.govfda.govalfa-chemistry.comsigmaaldrich.com
SolventTypically acetonitrile or an acetonitrile/water mixture. Refer to the Certificate of Analysis.Ensures solubility and stability of the compound. sigmaaldrich.comfda.gov
Light ExposureStore in the dark.Prevents photodegradation of the light-sensitive compound. alfa-chemistry.com

Handling Procedures

Strict precautions are necessary when handling mycotoxin standards to ensure user safety and prevent contamination of the standard. fda.gov All handling of "this compound" should be performed by personnel trained in the proper management of mycotoxins in a laboratory setting. fda.govfda.gov

Standard preparations should be conducted in a designated clean area, separate from sample extraction zones, to avoid cross-contamination. fda.gov It is recommended to handle these compounds within a fume hood or on a clean, uncluttered bench space. fda.gov

To maintain the integrity of standards dissolved in volatile solvents, it is important to prevent evaporative losses during handling. The standard should be kept at its recommended storage temperature until it is ready to be opened. sigmaaldrich.com Allowing the vial to warm to room temperature before opening can cause the volatile components to evaporate into the headspace and be lost when the seal is broken. sigmaaldrich.com Shaking the vial immediately before opening should also be avoided as this increases the liquid's surface area and can accelerate evaporation. sigmaaldrich.com

ProcedureGuidelineRationaleReferences
PersonnelOnly personnel thoroughly trained in handling mycotoxins should work with the standard.Ensures personal safety and prevents procedural errors that could compromise the standard's integrity. fda.govfda.gov
Work EnvironmentHandle in a clean, uncluttered hood or a designated bench space, separate from sample preparation areas.Minimizes the risk of personal exposure and cross-contamination of the standard and samples. fda.gov
Temperature ControlDo not allow the standard to warm to room temperature before opening the vial.Prevents evaporative loss of volatile components and preserves the certified concentration. sigmaaldrich.com
MixingAvoid vigorous shaking immediately before use. Gentle inversion is acceptable if mixing is required.Minimizes the rate of evaporation by limiting the increase in the liquid's surface area. sigmaaldrich.com
AliquotingPrepare working solutions from the stock standard as needed. It is recommended to prepare fresh daily for some applications.Limits the number of times the stock solution is handled, reducing the risk of contamination and degradation. fda.gov

By adhering to these storage and handling protocols, laboratories can ensure the long-term stability and accuracy of "this compound," which is fundamental for its use in sensitive and precise quantitative analyses.

Advanced Analytical Applications of Alternariol, Methyl Ether 13c15 As an Internal Standard

Development of Robust Quantification Methods for Alternariol (B1665735) Methyl Ether

The development of robust analytical methods for AME relies heavily on strategies that can effectively address the complexities of various sample matrices. The use of a stable isotope-labeled internal standard that mirrors the chemical and physical properties of the analyte is paramount.

Role of Alternariol, Methyl Ether-13C15 in Mitigating Matrix Effects

Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major source of error in quantitative analysis, especially in liquid chromatography-mass spectrometry (LC-MS). [¹³C₁₅]-AME is an ideal internal standard for mitigating these effects. Because its chemical structure is nearly identical to the unlabeled AME, it co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations are effectively canceled out, leading to more accurate and precise quantification. The use of fully ¹³C-labeled internal standards is considered the most effective strategy to compensate for matrix effects and potential analyte losses during sample preparation. ugent.be

Application in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

The primary application of [¹³C₁₅]-AME is in stable isotope dilution assays (SIDA) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity for the detection of mycotoxins at low concentrations in complex matrices. In a typical LC-MS/MS method, [¹³C₁₅]-AME is added to the sample at a known concentration at the beginning of the sample preparation process. This allows it to account for any analyte loss during extraction and cleanup steps. The analyte (AME) and the internal standard ([¹³C₁₅]-AME) are then detected by the mass spectrometer, which distinguishes them by their mass difference.

A study on the analysis of Alternaria toxins in human biological matrices utilized [¹³C₁₅]-AME for the quantification of AME in urine, capillary blood, and feces using a UPLC-MS/MS method. semanticscholar.org This approach enabled the development of a validated method with high sensitivity and recovery. semanticscholar.org Another study focused on the determination of multiple mycotoxins in wheat grains also successfully employed [¹³C₁₅]-AME as an internal standard for the accurate quantification of AME. epa.gov

The instrumental parameters for the detection of AME and its ¹³C-labeled internal standard are carefully optimized in the mass spectrometer. This involves selecting specific precursor and product ion transitions in multiple reaction monitoring (MRM) mode to ensure high selectivity and minimize interferences.

Integration with Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

The use of this compound as an internal standard is predominantly documented for LC-MS/MS applications. The direct analysis of AME by gas chromatography-mass spectrometry (GC-MS) is challenging due to its low volatility and the presence of a polar hydroxyl group. Therefore, a derivatization step, such as silylation, is typically required to increase its volatility and thermal stability for GC-MS analysis. nih.govnih.gov

While the principles of isotope dilution would still apply, the practical application of [¹³C₁₅]-AME in GC-MS is not well-documented in recent scientific literature. The derivatization process adds a layer of complexity, and the efficiency of this reaction for both the analyte and the internal standard would need to be carefully evaluated. The widespread success and direct applicability of [¹³C₁₅]-AME in LC-MS/MS methods have likely made it the preferred technique for the analysis of this mycotoxin.

Method Validation Parameters Utilizing this compound

The use of [¹³C₁₅]-AME is instrumental in the validation of analytical methods, ensuring they meet the stringent requirements for accuracy, precision, and linearity.

Assessment of Accuracy and Precision

The accuracy of an analytical method is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered is measured. The precision is a measure of the repeatability of the results, typically expressed as the relative standard deviation (RSD). The use of [¹³C₁₅]-AME significantly improves both accuracy and precision by correcting for variations in sample preparation and instrumental analysis.

A study by Liu and Rychlik (2015) on the biosynthesis and application of ¹³C-labeled Alternaria toxins reported excellent recoveries and precision for a stable isotope dilution LC-MS/MS method. The recoveries for AME were within the range of 96% to 109%, with inter-day and intra-day relative standard deviations below 13%. Similarly, a recent validation of a UPLC-MS/MS method for human biomonitoring demonstrated robust recovery (94–111%) and precision across various biological matrices when using [¹³C₁₅]-AME. semanticscholar.org

Method Validation ParameterMatrixFindingReference
Accuracy (Recovery) Food96 - 109%
Human Urine, Blood, Feces94 - 111% semanticscholar.org
Precision (RSD) Food< 13%
Human Urine, Blood, FecesRepeatability (RSDr) and intermediate precision (RSDR) within acceptable ranges semanticscholar.org

Evaluation of Linearity and Calibration Range

Linearity demonstrates that the analytical method produces results that are directly proportional to the concentration of the analyte in the sample over a specified range. When using [¹³C₁₅]-AME, calibration curves are typically constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. This approach helps to ensure a linear response even in the presence of matrix effects.

In a UPLC-MS/MS method for human biomonitoring, robust linearity with a coefficient of determination (R²) greater than 0.990 was achieved for AME across a calibration range of 0.05 to 10 ng/mL in blood and 0.1 to 10 ng/mL in urine. semanticscholar.org Another study analyzing mycotoxins in wheat grains also reported good linearity for AME quantification using its ¹³C-labeled internal standard. epa.gov

Analytical MethodMatrixCalibration RangeCoefficient of Determination (R²)Reference
UPLC-MS/MSHuman Capillary Blood0.05 - 10 ng/mL> 0.990 semanticscholar.org
UPLC-MS/MSHuman Urine0.1 - 10 ng/mL> 0.990 semanticscholar.org
LC-MS/MSWheat Grains0.1 - 10.0 µg/kg (LOQ range)Not explicitly stated, but method validated for linearity epa.gov

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods has proven instrumental in achieving low limits of detection (LOD) and quantification (LOQ) for Alternaria toxins across a spectrum of complex matrices. The stable isotope-labeled standard co-elutes with the native analyte, allowing for effective compensation of matrix effects and ionization suppression, which are common challenges in LC-MS/MS analysis. This results in enhanced sensitivity and the ability to reliably detect trace levels of contamination.

Research has demonstrated the successful application of stable isotope dilution assays (SIDA) incorporating labeled AME for the analysis of various food commodities. For instance, a study developing a method for four Alternaria toxins in 15 different food commodities reported LODs for AME ranging from 0.1 to 10 µg/kg and LOQs from 0.2 to 30 µg/kg, depending on the matrix. nih.gov In another study focusing on tomato and tomato-based products, the LOQ for AME was established at 3.5 ng/g. nih.gov Furthermore, the analysis of beer samples using a SIDA approach achieved an even lower LOQ of 0.09 µg/L for AME. d-nb.info These low detection and quantification limits are crucial for enforcing regulatory limits and for conducting accurate dietary exposure assessments.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Alternariol Methyl Ether (AME) using Isotopically Labeled Internal Standards in Various Matrices

MatrixLODLOQReference
15 Food Commodities0.1 - 10 µg/kg0.2 - 30 µg/kg nih.gov
Tomato & Tomato-Based Products-3.5 ng/g nih.gov
Beer-0.09 µg/L d-nb.info
Drinking Water0.005 ng/L0.01 ng/L nih.gov
Food Samples (general)0.09 - 0.53 µg/kg- researchgate.net

This table is interactive and can be sorted by column.

Evaluation of Recovery and Extraction Efficiency

The accuracy of any analytical method heavily relies on the efficiency of the extraction process and the subsequent recovery of the target analyte. The incorporation of this compound at the beginning of the sample preparation workflow allows for the precise monitoring and correction of analyte losses at every step. This is because the labeled standard behaves almost identically to its unlabeled counterpart during extraction, cleanup, and analysis.

Studies have consistently reported high and reproducible recovery rates when using isotopically labeled AME as an internal standard. For example, a validated method for the analysis of four Alternaria toxins in various food commodities demonstrated recovery rates for AME between 72.0% and 119.1%. nih.gov In the analysis of tomato-based products, recovery rates were consistently above 80%. nih.gov Another study utilizing a multiple stable isotope dilution assay for seven Alternaria toxins, including AME, in food samples reported recoveries ranging from 96% to 109%. researchgate.net These high recovery values underscore the robustness and reliability of methods employing this compound for the quantification of AME in complex sample matrices.

Table 2: Recovery and Extraction Efficiency for Alternariol Methyl Ether (AME) using Isotopically Labeled Internal Standards

MatrixRecovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
15 Food Commodities72.0 - 119.1Intra-day: 0.7 - 11.1, Inter-day: 1.1 - 13.1 nih.gov
Tomato-Based Products>80Repeatability: ≤9, Intermediate Reproducibility: ≤15 nih.gov
Food Samples (general)96 - 109Inter-/Intra-day: <13 researchgate.net

This table is interactive and can be sorted by column.

Diverse Analytical Matrices and Sample Preparation

The versatility of analytical methods using this compound is demonstrated by their successful application to a wide array of sample types, each presenting unique challenges in terms of composition and potential interferences.

Analysis in Agricultural Products and Foodstuffs

The primary application of this compound as an internal standard is in the analysis of agricultural products and foodstuffs, where Alternaria contamination is a significant concern. Numerous studies have detailed the development and validation of LC-MS/MS methods for the quantification of AME in a variety of food matrices. These include cereals, fruit and vegetable products, and processed foods. nih.govnih.govsemanticscholar.org

For instance, a "dilute and shoot" method was developed for the analysis of five Alternaria toxins in tomato-based samples and different flours, utilizing isotopically labeled internal standards to compensate for matrix effects. semanticscholar.org Another comprehensive method was established for the simultaneous quantification of four Alternaria toxins in 15 different food commodities, including various grains, seeds, and oils, showcasing the broad applicability of the stable isotope dilution approach. nih.gov The use of this compound in these methods ensures high accuracy and precision, which is essential for food safety monitoring and regulatory compliance.

Quantification in Animal Feed and By-products

The presence of mycotoxins in animal feed is a critical issue for livestock health and can also lead to the carry-over of these toxins into the human food chain. The application of analytical methods using this compound has been extended to the analysis of animal feed and by-products.

While specific studies focusing solely on this compound in animal feed are part of broader mycotoxin surveys, the principles of stable isotope dilution analysis are directly applicable. The complex and often variable nature of animal feed matrices makes the use of an internal standard like this compound particularly advantageous for achieving accurate and reliable quantification of AME contamination.

Detection and Quantification in Environmental Samples (e.g., soil, water)

The environmental fate of mycotoxins is an area of growing interest, as their presence in soil and water can impact ecosystem health and potentially lead to contamination of crops and drinking water sources. While research in this area is less extensive compared to food analysis, methods for the detection of Alternaria toxins in environmental matrices are emerging.

A study on the determination of five Alternaria toxins in drinking water utilized a one-step enrichment and clean-up strategy followed by UPLC-MS/MS. nih.gov Although this study did not explicitly use 13C-labeled AME, it highlights the potential for such methods to be adapted for environmental water analysis, where the high sensitivity afforded by isotopically labeled standards would be invaluable for detecting the typically low concentrations of these contaminants. The LOD and LOQ for AME in drinking water were reported to be as low as 0.005 ng/L and 0.01 ng/L, respectively. nih.gov

Application in In Vitro and Ex Vivo Biological Sample Analysis (non-human origin)

Understanding the metabolism and potential toxicity of mycotoxins is crucial for risk assessment. In vitro and ex vivo studies using non-human biological samples play a vital role in this research. The use of this compound as an internal standard in such studies ensures the accurate quantification of the parent compound and its metabolites.

One study investigated the oxidative metabolism of AOH and AME by incubating them with microsomes from rat and porcine liver. nih.gov While this study used deuterated standards, it demonstrates the application of isotope-labeled compounds in in vitro metabolic studies. The ability to accurately measure the depletion of the parent mycotoxin and the formation of various metabolites is essential for elucidating metabolic pathways. The use of a 13C-labeled standard like this compound would provide a stable and reliable tool for such investigations in non-human biological systems. The integration of these analytical methods into in vitro and ex vivo experimental designs is critical for advancing our understanding of the biological fate of Alternaria toxins.

Application of Alternariol, Methyl Ether 13c15 in Metabolic Pathway Elucidation

Investigating the Biotransformation of Alternariol (B1665735) Methyl Ether in Model Systems

In Vitro Metabolic Studies Using Cellular and Subcellular Fractions

In vitro systems are fundamental for identifying potential metabolic pathways without the complexities of a whole organism.

Mammalian liver microsomes and S9 fractions are rich sources of drug-metabolizing enzymes and are widely used to study the phase I and phase II metabolism of xenobiotics. nih.govnih.gov The S9 fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive metabolic profile. nih.govnih.gov When unlabeled AME was incubated with porcine liver samples in the presence of cofactors, conjugation with glucuronic acid was identified as the primary metabolic route. nih.gov A minor pathway observed was the demethylation of AME to form alternariol (AOH). nih.gov

The use of Alternariol, methyl ether-13C15 in such assays, coupled with mass spectrometry, would enable the unambiguous identification of metabolites. The 15-mass unit shift between the labeled and unlabeled compounds and their respective metabolites facilitates their detection and differentiation from endogenous matrix components.

Table 1: Hypothetical Metabolic Profile of this compound in Human Liver S9 Fractions

MetaboliteExpected Mass Shift (Da)Metabolic ReactionEnzyme Family
[13C15]-Alternariol methyl ether glucuronide+176GlucuronidationUGTs
[13C14]-Alternariol-14DemethylationCYPs
[13C14]-Alternariol glucuronide+162Demethylation & GlucuronidationCYPs & UGTs
[13C15]-Alternariol methyl ether sulfate (B86663)+80SulfationSULTs

This table presents a hypothetical profile based on known metabolic pathways of similar compounds. CYPs (Cytochrome P450s), UGTs (UDP-glucuronosyltransferases), SULTs (Sulfotransferases).

Microorganisms in the gut or environment can also metabolize mycotoxins. Studies using various microbial cultures can reveal unique biotransformation pathways. For instance, certain fungi are known to produce AME, and investigating its metabolism by other microbial species can provide insights into microbial degradation or transformation processes. The biosynthesis of 13C-labeled AME has been achieved using modified Czapek-Dox medium with [13C6]glucose and sodium [13C2]acetate, demonstrating the feasibility of producing this tracer for metabolic studies. nih.govresearchgate.net

In Vivo Metabolic Tracing in Non-Human Organisms

While in vitro studies provide valuable initial data, in vivo studies in non-human organisms are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole biological system. The use of isotopically labeled tracers has been instrumental in elucidating the metabolism of various compounds in animal models. usda.gov

Administering this compound to animal models, such as rodents or swine, would allow researchers to trace the fate of the compound in various tissues and excreta. Swine have been identified as a relevant model for studying the effects of AME, as their intestinal epithelial cells have shown sensitivity to this mycotoxin. nih.gov By analyzing samples like plasma, urine, and feces using mass spectrometry, a comprehensive picture of AME's metabolic fate can be constructed.

Identification and Characterization of Metabolites using this compound

A key advantage of using isotopically labeled compounds is the enhanced ability to identify and characterize novel metabolites.

High-Resolution Mass Spectrometry for Metabolite Profiling

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for metabolite profiling, offering high mass accuracy and resolution. springernature.comspringernature.comfigshare.com When combined with the use of a stable isotope-labeled internal standard like this compound, HRMS allows for confident identification of drug-related material. The characteristic isotopic pattern of the 13C-labeled compound and its metabolites makes them stand out from the complex background matrix of biological samples. wustl.edu

The analytical strategy often involves liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). mdpi.com This technique allows for the separation of metabolites before their detection and fragmentation, providing structural information. The predictable mass difference between the unlabeled and the 13C-labeled metabolites serves as a definitive marker for their identification.

Table 2: Example of High-Resolution Mass Spectrometry Data for a Putative AME Metabolite

IonUnlabeled (m/z)[13C15]-Labeled (m/z)Mass Difference (Da)Putative Identification
[M+H]+273.0758288.126115.0503AME Glucuronide
Fragment 1259.0599273.103214.0433Loss of CH2
Fragment 2177.0547189.094912.0402Glucuronic acid moiety

This table illustrates how the mass difference between unlabeled and labeled ions can confirm the identity of a metabolite. The theoretical mass difference for 15 13C atoms is approximately 15.05 Da.

Chromatographic Separation Techniques for Metabolite Isolation

The effective isolation of AME and its various metabolites from complex biological matrices is a critical prerequisite for their analysis. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the cornerstone techniques for this purpose, often coupled with mass spectrometry for detection. mdpi.commdpi.com

The separation is typically achieved using reversed-phase chromatography, where a nonpolar stationary phase is paired with a polar mobile phase. nih.govingenieria-analitica.com C18 (octadecylsilyl) columns are widely employed, offering excellent separation of AME and its hydroxylated and conjugated metabolites based on their differing polarities. mdpi.comnih.gov Gradient elution, where the composition of the mobile phase (commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) is changed over time, is crucial for resolving the full spectrum of metabolites, from the relatively nonpolar parent compound to its highly polar glucuronide and sulfate conjugates. mdpi.comnih.gov

Solid-phase extraction (SPE) is frequently used as a sample preparation and cleanup step prior to chromatographic analysis. oup.comnih.gov This technique helps to remove interfering matrix components and concentrate the analytes of interest, enhancing the sensitivity and reliability of the subsequent analysis. ingenieria-analitica.comoup.com

Table 1: Chromatographic Techniques for Metabolite Isolation

Technique Stationary Phase Example Mobile Phase Components Purpose
UHPLC/HPLC C18 (Reversed-Phase) Water, Acetonitrile/Methanol, Formic Acid Primary separation of parent compound and metabolites. mdpi.comnih.gov
Solid-Phase Extraction (SPE) Polymeric (e.g., Plexa) Various (for conditioning, washing, elution) Sample cleanup and analyte concentration. ingenieria-analitica.comoup.com

| LC-MS/MS | C18, PFP | Water, Acetonitrile/Methanol | Separation coupled with mass spectrometric detection and quantification. mdpi.comingenieria-analitica.com |

Structural Elucidation of Labeled and Unlabeled Metabolites

The definitive identification of metabolites is accomplished through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The use of AME-13C15 is particularly advantageous in this context.

In mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), the 13C15 label provides a distinct mass signature. nih.govresearchgate.net The parent AME-13C15 molecule and any of its subsequent metabolites will have a mass that is 15 daltons higher than their unlabeled counterparts. This mass shift allows for their clear differentiation from endogenous compounds and background noise in the biological sample, making it an ideal internal standard for quantification in stable isotope dilution assays (SIDA). researchgate.netnih.gov High-resolution mass spectrometry (HRMS) further aids in confirming the elemental composition of the detected metabolites. mdpi.com

While MS provides mass information, NMR spectroscopy offers detailed structural insights. For complex structure determination, especially with novel metabolites, uniformly 13C-labeled compounds are invaluable. nih.govfrontiersin.org Advanced NMR experiments, such as 13C-13C Correlation Spectroscopy (COSY), can directly map out the carbon skeleton of a metabolite, which is exceptionally useful for identifying the exact position of metabolic modifications like hydroxylation. nih.govnih.gov Though technically demanding, this approach provides unambiguous structural proof that complements the data from mass spectrometry. researchgate.net

Elucidation of Metabolic Pathways and Reaction Mechanisms

By using AME-13C15 as a tracer, researchers can map the metabolic fate of AME and investigate the underlying enzymatic mechanisms with high precision.

Phase I and Phase II Biotransformation Reactions

The metabolism of xenobiotics like AME generally occurs in two phases. derangedphysiology.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. derangedphysiology.comyoutube.compharmgkb.org

Phase I Reactions: Studies using liver microsomes from various species have identified several key Phase I metabolic pathways for AME. nih.govnih.gov These are primarily oxidative reactions catalyzed by the cytochrome P450 (CYP450) enzyme superfamily. nih.govebi.ac.uk

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings of AME is a major metabolic route, resulting in the formation of catechol or hydroquinone (B1673460) structures. capes.gov.brnih.gov These hydroxylated metabolites can also be formed from AME's parent compound, alternariol (AOH). capes.gov.br

O-demethylation: The removal of the methyl group from the methoxy (B1213986) moiety of AME yields its primary metabolite, alternariol (AOH). capes.gov.br

Methyl Group Hydroxylation: The methyl group on the dibenzo-α-pyrone core can also be hydroxylated. capes.gov.br

Phase II Reactions: The hydroxyl groups on AME and its Phase I metabolites serve as sites for Phase II conjugation reactions.

Glucuronidation: The attachment of glucuronic acid is a predominant metabolic pathway for AME. nih.gov

Sulfation: Conjugation with sulfate groups is another significant pathway for detoxification. mdpi.comnih.gov

The use of AME-13C15 allows for the confident tracking of the carbon skeleton through these successive metabolic transformations, from the parent molecule to its final conjugated forms. nih.gov

Enzyme Kinetics and Isotope Effects on Metabolism

The incorporation of the heavier 13C isotope into the AME molecule can influence the rates of its metabolic reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.govosti.gov Chemical bonds involving 13C are stronger than those with 12C, meaning that more energy is required to break them. nih.gov Consequently, enzymatic reactions that involve the cleavage of a carbon-carbon or carbon-hydrogen bond may proceed at a slightly slower rate for AME-13C15 compared to the unlabeled AME. nih.gov

This effect, while often subtle, is a powerful tool for investigating reaction mechanisms. nih.govnih.gov If a significant KIE is observed for a particular metabolic step (e.g., demethylation), it provides strong evidence that the breaking of a bond involving one of the labeled carbons is the rate-limiting step of that reaction.

Alternariol, Methyl Ether 13c15 in Biosynthetic Pathway Investigations

Tracing Precursors in Fungal Biosynthesis of Alternariol (B1665735) Methyl Ether

The biosynthesis of alternariol (AOH) and its derivative, alternariol methyl ether (AME), follows the polyketide pathway, a common route for the formation of many fungal secondary metabolites. nih.gov This pathway utilizes acetyl-CoA as a starter unit and malonyl-CoA as extender units, which are derived from simple carbon sources. Isotopic labeling experiments have been fundamental in confirming this theoretical pathway. Early studies successfully used ¹⁴C-labeled acetate to demonstrate that the AOH carbon skeleton is built from acetate units. beilstein-journals.org More advanced studies now employ stable isotopes like ¹³C for greater precision and analytical detail.

To produce labeled AME for investigative purposes, Alternaria species are cultivated in a controlled laboratory setting. The process involves preparing a specialized growth medium, such as a modified Czapek-Dox medium, which contains all the necessary nutrients for the fungus. nih.govtum.de Crucially, the primary carbon source in this medium is replaced with a ¹³C-labeled version.

Commonly used labeled precursors include:

[¹³C₆]glucose: As a fundamental carbon source, the fungus metabolizes the labeled glucose into ¹³C-acetyl-CoA, which then enters numerous metabolic pathways, including polyketide synthesis.

Sodium [¹³C₂]acetate: Administering labeled acetate provides a more direct precursor for the polyketide chain, bypassing upstream metabolic steps. nih.govtum.de

The fungus is cultured in this labeled medium for a set period, during which it incorporates the ¹³C atoms from the precursor into its secondary metabolites, resulting in the biosynthesis of ¹³C-labeled alternariol and alternariol methyl ether.

Following the incubation period, the fungal biomass and culture medium are processed to extract the mycotoxins. The crude extract is then purified, often using techniques like high-performance liquid chromatography (HPLC), to isolate AME. The purified, labeled AME is then subjected to sophisticated analytical techniques to confirm and quantify the incorporation of the ¹³C isotope.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the primary technique used to detect isotopic labeling. The mass spectrometer measures the mass-to-charge ratio of the molecule. Unlabeled AME has a specific molecular weight. When ¹³C atoms (which are heavier than the common ¹²C) are incorporated, the molecular weight of AME increases. By comparing the mass spectrum of the labeled AME to an unlabeled standard, researchers can determine the degree of isotopic enrichment. nih.govscispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS/MS confirms that labeling has occurred, ¹³C-NMR can pinpoint the exact location of each ¹³C atom within the AME molecule. This provides definitive proof of the bond-forming sequence during biosynthesis and confirms the orientation of the acetate units.

Table 1: Theoretical Isotopic Incorporation into Alternariol Methyl Ether from [¹³C₂]Acetate This interactive table outlines the expected results from a labeling experiment using [¹³C₂]acetate. The biosynthesis of the AOH core requires seven acetate units. Subsequent methylation to AME adds a fifteenth carbon atom.

PrecursorNumber of Acetate Units IncorporatedExpected Number of ¹³C Atoms in AOH CoreExpected Mass Shift in AOH Core (Da)Total ¹³C Atoms in AME (from Acetate)
[¹³C₂]Acetate714+1414

Identification of Key Enzymatic Steps in the Biosynthetic Route

The data gathered from isotopic labeling experiments are crucial for identifying the key enzymes that catalyze the biosynthesis of AME. The pattern of ¹³C incorporation from labeled acetate confirms that the core structure is assembled via sequential Claisen-type condensations of malonate building blocks, a hallmark of polyketide synthesis. researchgate.net

This directly implicates a Polyketide Synthase (PKS) as the central enzyme. nih.govresearchgate.net Fungal PKSs are large, multi-domain enzymes that iteratively add two-carbon units to a growing polyketide chain. The labeling pattern observed in AME is consistent with the action of an iterative type I PKS. researchgate.netplos.org

The biosynthesis proceeds in two main stages:

Polyketide Chain Assembly and Cyclization: The PKS enzyme synthesizes the full polyketide chain from one acetyl-CoA and six malonyl-CoA units and catalyzes its cyclization and aromatization to form the alternariol (AOH) scaffold.

Methylation: A separate enzyme, a methyltransferase , then catalyzes the transfer of a methyl group to the 9-hydroxyl position of AOH to form AME. researchgate.net Isotopic labeling studies using ¹³C-labeled S-adenosyl methionine (the biological methyl donor) can be used to confirm the origin of this methyl group.

Genetic and Molecular Approaches Integrated with Isotopic Labeling Studies

Combining isotopic labeling with genetic and molecular techniques provides a powerful strategy for definitively linking specific genes to their functions in the AME biosynthetic pathway. This integrated approach allows researchers to move from a theoretical pathway to a genetically validated model.

The process typically involves the following steps:

Genome Mining and Gene Identification: Researchers analyze the genome of Alternaria alternata to identify candidate genes that could be involved in AME production. Based on the chemistry of the pathway, they search for genes encoding PKS enzymes and methyltransferases. plos.orgmdpi.comnih.gov In A. alternata, several PKS genes have been identified, with studies pointing to pksJ and pksI as being involved in AOH and AME biosynthesis. researchgate.netplos.orgnih.gov

Gene Disruption or Silencing: To test the function of a candidate gene, it is either deleted from the fungal genome (gene knockout) or its expression is significantly reduced (gene silencing via RNA interference). plos.org

Comparative Metabolic Profiling with Isotopic Labeling: The genetically modified fungal strain and the wild-type (unmodified) strain are then cultured in parallel in a medium containing a ¹³C-labeled precursor. After incubation, the metabolites from both cultures are extracted and analyzed by LC-MS/MS.

If the candidate gene (e.g., the PKS gene pksJ) is indeed responsible for AOH synthesis, the analysis will show a clear result: the wild-type strain will produce ¹³C-labeled AOH and AME, while the mutant strain will produce neither. plos.org This loss of production in the mutant strain provides conclusive evidence for the gene's essential role in the pathway. This integrated strategy has been successfully used to confirm that the PKS encoded by pksJ is required for the biosynthesis of alternariol. plos.org

Environmental Fate and Degradation Studies Utilizing Alternariol, Methyl Ether 13c15

Tracking Environmental Persistence and Distribution

The use of 13C-labeled mycotoxins like Alternariol (B1665735), methyl ether-13C15 serves as a powerful tool for researchers to trace the presence and movement of the toxin in different environmental compartments. libios.frbrill.com By introducing a known amount of the labeled compound into a system, scientists can accurately measure its concentration over time and space, overcoming the challenges of matrix effects that can interfere with quantification in complex samples like soil and water. romerlabs.com

Soil Degradation Studies with Isotopic Tracers

While specific studies detailing the degradation of Alternariol, methyl ether-13C15 in soil are not extensively documented in publicly available literature, the methodology for such research is well-established. Isotopic tracers are essential for determining the rate of degradation and identifying key degradation products.

In a typical soil degradation study, soil microcosms would be spiked with this compound. Over time, soil samples would be extracted and analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The decline in the concentration of the parent 13C15-labeled compound would provide a direct measure of its degradation rate. The known isotopic signature of the tracer allows for its unambiguous detection amidst a complex background of other organic molecules in the soil.

Table 1: Hypothetical Soil Degradation Data for this compound

Time (Days)Concentration (µg/kg soil)Percent Degraded
01000
78515
146832
304555
602278
901090

This table is a hypothetical representation of expected results from a soil degradation study and is for illustrative purposes only.

Aquatic System Fate and Transport Research

The contamination of water bodies with mycotoxins is a potential risk to both aquatic life and human health through drinking water. researchgate.net Studies on the fate and transport of AME in aquatic systems are crucial for understanding its potential for long-range distribution and persistence. The use of this compound in such research would enable accurate modeling of its movement and degradation in water columns and sediments.

Investigating Degradation Pathways and By-products

Understanding the pathways through which AME degrades is critical for a comprehensive environmental risk assessment. Degradation can occur through abiotic processes like photodegradation or biotic processes mediated by microorganisms. Isotopic labeling with 13C15 is instrumental in identifying the transformation products of AME, as the labeled carbon atoms can be traced through metabolic or chemical reactions.

Photodegradation Studies

Sunlight can play a significant role in the degradation of chemical contaminants in the environment. Research has demonstrated that AME can be degraded by ultraviolet-C (UV-C) irradiation. mdpi.com In a study investigating the photodegradation of AME, enhanced irradiation intensity and prolonged exposure time significantly improved the degradation rate. mdpi.com An alkaline environment (pH 11) also facilitated its degradation. mdpi.com The use of this compound in such studies would allow for precise quantification of the parent compound and the identification of photoproducts, which may have their own toxicological properties.

Table 2: Photodegradation of Alternariol Methyl Ether (AME) under UV-C Irradiation

ConditionDegradation Percentage of AME
Standard86.6%
Lower Intensity50.1%
Short Exposure11.1%

Data sourced from a study on the photodegradation of AME using UV-C irradiation. mdpi.com

Microbial Degradation and Bioremediation Research

Isotopically labeled AME would be introduced into cultures of specific microorganisms or mixed microbial communities isolated from contaminated environments. By tracking the disappearance of the 13C15-labeled parent compound and the appearance of labeled metabolites, researchers can elucidate the metabolic pathways involved in its degradation. This information is invaluable for identifying enzymes and genes responsible for the breakdown of AME, which could be harnessed for bioremediation technologies. Some fungi, known as radiotrophic fungi, have even been found to utilize melanin (B1238610) to cope with and potentially metabolize radiation, suggesting complex interactions between fungi and environmental stressors. wikipedia.org

Assessment of Transformation Products in Complex Environmental Matrices

The degradation of AME in the environment can lead to the formation of various transformation products, which may be more or less toxic than the parent compound. Identifying and quantifying these products in complex matrices like soil, water, and biota is a significant analytical challenge. The use of this compound is critical in overcoming this challenge.

When the labeled compound is used in environmental fate studies, any detected metabolites will also carry the 13C label, making them easier to distinguish from the natural background matrix. This allows for the confident identification and quantification of transformation products, providing a more complete picture of the environmental fate of AME. For example, in vitro metabolism studies of AME have identified several hydroxylated and demethylated metabolites. nih.gov Similar transformation products could potentially be formed in the environment.

Future Directions and Emerging Research Avenues for Alternariol, Methyl Ether 13c15

Expansion of Multi-Analyte Quantification Panels

The co-occurrence of multiple mycotoxins in food and feed is a significant concern for food safety. researchgate.net Future research will focus on expanding multi-analyte quantification panels to simultaneously detect a wide range of mycotoxins in a single analysis. nih.govus.com Alternariol (B1665735), methyl ether-13C15 will be an essential component of these panels, serving as a robust internal standard for the accurate quantification of its unlabeled counterpart, alternariol methyl ether (AME). researchgate.netromerlabs.com

The development of these comprehensive panels allows for a more holistic assessment of mycotoxin contamination in various commodities, including cereals, fruits, and vegetables. frontiersin.orgmdpi.com By incorporating a stable isotope-labeled standard like Alternariol, methyl ether-13C15, analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can achieve high accuracy and precision, overcoming matrix effects that can interfere with quantification. romerlabs.com

Table 1: Key Analytes in a Proposed Multi-Mycotoxin Panel

AnalyteIsotope-Labeled StandardCommon Matrix
Alternariol (AOH)[2H4]-AOHCereals, Fruits
Alternariol methyl ether (AME)This compound Cereals, Fruits
Tenuazonic acid (TeA)[13C6,15N]-TeABeer, Grains
Altertoxin I (ATX I)[13C20]-ATXsGrains
Tentoxin (TEN)Not specifiedVarious

Integration into Non-Targeted Metabolomics and Exposomics Approaches

The fields of non-targeted metabolomics and exposomics aim to comprehensively identify and quantify all small molecules, including toxins, in a biological system or environmental sample. frontiersin.org The use of 13C-labeled standards like this compound is crucial for improving compound identification in these complex analyses. frontiersin.org

In non-targeted liquid chromatography-mass spectrometry (LC-MS) studies, a significant challenge is distinguishing between true biological signals and background noise. frontiersin.org Isotopic labeling strategies, such as using a mix of 5% and 95% 13C-labeled standards, can create characteristic isotopic patterns that facilitate the differentiation of biosynthesized metabolites from artifacts. frontiersin.org This approach also allows for the precise determination of the number of carbon atoms in a metabolite, which greatly aids in the accurate determination of its molecular formula. frontiersin.org

Furthermore, in exposomics studies that assess the totality of human environmental exposures, stable isotope-labeled standards are invaluable for accurately quantifying exposure levels to specific mycotoxins. thermofisher.com By using this compound, researchers can more reliably measure an individual's exposure to AME through the analysis of biological samples like urine or blood.

Novel Applications in Mechanistic Studies of Fungal Toxin Production

Understanding the biosynthetic pathways of mycotoxins is essential for developing strategies to control their production in food crops. Stable isotope-labeled compounds are powerful tools for elucidating these pathways. For instance, feeding experiments with 13C-labeled precursors, such as [13C6]glucose and sodium [13C2]acetate, have been used to produce labeled alternariol, alternariol methyl ether, and other Alternaria toxins. researchgate.netbohrium.com

By tracing the incorporation of the 13C label into the final mycotoxin molecule, researchers can map the enzymatic steps involved in its synthesis. This knowledge can then be used to identify potential targets for inhibiting toxin production, for example, through the development of specific enzyme inhibitors or by identifying environmental conditions that suppress the expression of key biosynthetic genes.

Mechanistic studies have shown that alternariol (AOH) can induce DNA damage and cell cycle arrest. nih.govnih.gov While less is known about the specific mechanisms of AME, its structural similarity to AOH suggests it may have similar toxicological properties. researchgate.netnih.govmdpi.com The use of this compound in in vitro and in vivo studies can help to precisely track its metabolic fate and identify its cellular targets, providing a clearer picture of its mode of action.

Development of Advanced Analytical Platforms for Rapid Screening

There is a continuous need for faster and more efficient methods for mycotoxin analysis. tandfonline.com Advanced analytical platforms, such as high-resolution mass spectrometry and biosensors, are being developed for the rapid screening of mycotoxins in food and feed. researchgate.netnih.gov Stable isotope-labeled standards like this compound are crucial for the validation and calibration of these new technologies. libios.fr

The development of rapid screening methods is particularly important for on-site testing in agricultural settings and at food processing facilities. tandfonline.com By providing quick and reliable results, these methods can help to prevent contaminated products from entering the food chain. The use of internal standards ensures the accuracy of these rapid tests, making them a valuable tool for food safety management.

Future developments may include the integration of these advanced analytical platforms with automated sample preparation systems, further increasing the throughput and reducing the time required for analysis. The availability of high-quality labeled standards like this compound will be a key enabler of these innovations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.